
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the pyrazole ring and an ethyl ester functional group at the 4-position of the pyrazole ring.
Mechanism of Action
Target of Action
It is known that benzylic compounds often undergo reactions at the benzylic position . The benzylic position refers to the carbon atom on the alkyl chain directly attached to the aromatic ring .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . These reactions can be facilitated by the resonance stabilization offered by the adjacent aromatic ring .
Biochemical Pathways
The compound is likely involved in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-used method for forming carbon-carbon bonds . It involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
The compound’s solubility in water, which can impact its absorption and distribution, is noted to be slight .
Result of Action
The compound is used as a reagent in several reactions for the preparation of various compounds . These include aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, and others .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of certain reagents . Additionally, the compound’s solubility in water can impact its behavior in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and alkylation steps, and more efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Methyl-benzyl)-1H-pyrazole-4-carbinol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but without the methyl group on the benzyl ring.
1-(4-Methyl-benzyl)-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at the 3-position of the pyrazole ring.
Uniqueness
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the methyl group on the benzyl ring and the ester group on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-8-15-16(10-13)9-12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDDCAIRBMOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


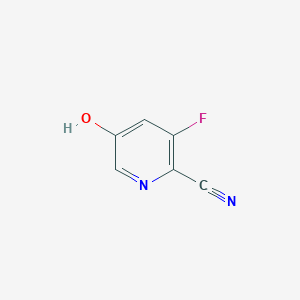
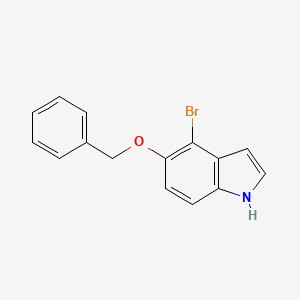
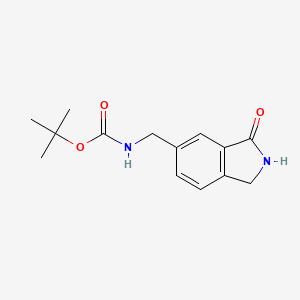
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)
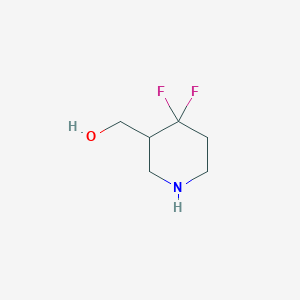


![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)
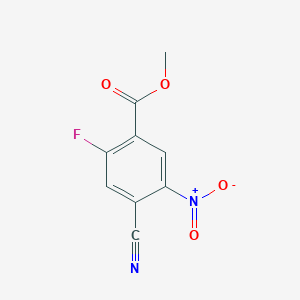
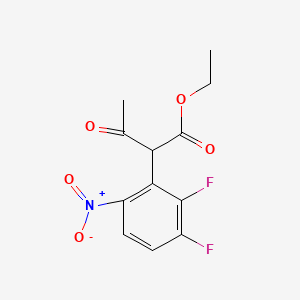
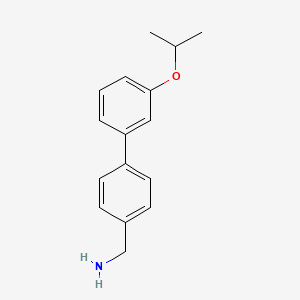
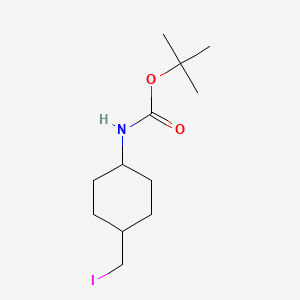
![[4-Bromo-3-(difluoromethoxy)phenyl]methanol](/img/structure/B1403155.png)
